3-nitrobenzenesulfinic Acid
CAS No.:
Cat. No.: VC14098044
Molecular Formula: C6H5NO4S
Molecular Weight: 187.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5NO4S |
|---|---|
| Molecular Weight | 187.18 g/mol |
| IUPAC Name | 3-nitrobenzenesulfinic acid |
| Standard InChI | InChI=1S/C6H5NO4S/c8-7(9)5-2-1-3-6(4-5)12(10)11/h1-4H,(H,10,11) |
| Standard InChI Key | AVHXRJBDMUSUCQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)O)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties of Sulfinic vs. Sulfonic Acids
Definition and Functional Group Differentiation
Sulfinic acids (general formula R–SO₂H) are distinct from sulfonic acids (R–SO₃H) due to their oxidation state and reactivity. While sulfonic acids feature a fully oxidized sulfur atom bonded to three oxygen atoms, sulfinic acids retain a lower oxidation state with two oxygen atoms . This difference significantly impacts their chemical behavior:
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Sulfinic acids are weaker acids (pKa ≈ 1–2) compared to sulfonic acids (pKa < −1) .
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Sulfinic acids are prone to oxidation, forming sulfonic acids under mild conditions, whereas sulfonic acids are highly stable .
Inferred Properties of 3-Nitrobenzenesulfinic Acid
Though no experimental data for 3-nitrobenzenesulfinic acid exists in the provided sources, its properties can be extrapolated from related compounds:
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Molecular formula: C₆H₅NO₄S (vs. C₆H₅NO₅S for the sulfonic analog).
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Expected solubility: Moderate solubility in polar solvents like water or ethanol, though lower than its sulfonic counterpart due to reduced polarity .
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Thermal stability: Likely decomposes at temperatures above 150°C, similar to meta-substituted nitroaromatics .
Synthesis and Industrial Production of Related Sulfonic Derivatives
Production of 3-Nitrobenzenesulfonic Acid
The synthesis of 3-nitrobenzenesulfonic acid involves sulfonation of nitrobenzene using oleum (fuming sulfuric acid) :
Reaction pathway:
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Sulfonation:
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Neutralization:
The sulfonic acid is neutralized with sodium hydroxide to form sodium 3-nitrobenzenesulfonate (CAS 127-68-4), a stable salt used in industrial applications .
Key process parameters:
| Parameter | Value | Source |
|---|---|---|
| Reaction temperature | 80–130°C | |
| Oleum concentration | 65% | |
| Final pH after neutralization | 7–8.6 |
Challenges in Sulfinic Acid Synthesis
Sulfinic acids are typically synthesized via reduction of sulfonyl chlorides or oxidation of thiols, but nitro-substituted variants require specialized conditions:
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Reductive methods: Use of Zn/HCl or NaBH₄ to reduce sulfonyl chlorides .
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Oxidative stability: The nitro group (–NO₂) may participate in redox reactions, complicating isolation .
Industrial and Synthetic Applications
Uses of Sodium 3-Nitrobenzenesulfonate
While direct applications of 3-nitrobenzenesulfinic acid remain undocumented, its sulfonic derivative has well-established roles:
Textile and Dye Industry
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Antireduction agent: Protects vat dyes during cotton scouring by preventing premature reduction .
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Oxidizing agent: Facilitates discharge printing and electroplating processes .
Organic Synthesis
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Intermediate for metanilic acid: Reduction of sodium 3-nitrobenzenesulfonate yields metanilic acid (3-aminobenzenesulfonic acid), a precursor for azo dyes .
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Catalyst: Enhances reaction rates in ketolide antibiotic synthesis .
Performance metrics:
| Application | Key Property Utilized | Source |
|---|---|---|
| Dye stabilization | High redox stability | |
| Electroplating | Solubility in aqueous media |
| Hazard Mitigation | Protocol | Source |
|---|---|---|
| Personal protective equipment | Gloves, face shields | |
| Storage conditions | Cool, dry, away from oxidizers |
Inferred Risks for Sulfinic Acid
Given the reactivity of sulfinic acids, 3-nitrobenzenesulfinic acid likely poses:
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Oxidation hazards: Spontaneous exothermic reactions with strong oxidizers.
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Instability: Decomposition under acidic or high-temperature conditions.
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